3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one
Description
This compound is a fused heterocyclic system comprising a pyrimidin-2-one core linked to a tetrahydrofuran (THF) ring substituted with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups. The THF moiety resembles carbohydrate derivatives seen in nucleosides, while the pyrimidinone ring is a common pharmacophore in antiviral and anticancer agents .
Properties
CAS No. |
97975-00-3 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O5/c14-5-8-7(15)3-9(18-8)13-4-6-1-2-17-10(6)12-11(13)16/h4,7-9,14-15H,1-3,5H2/t7-,8+,9+/m0/s1 |
InChI Key |
QCIBQMMNYYRIGG-DJLDLDEBSA-N |
Isomeric SMILES |
C1COC2=NC(=O)N(C=C21)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1COC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxyketone, under acidic or basic conditions.
Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with a suitable amine or amide, followed by cyclization to form the fused pyrimidine ring.
Functional group modifications: The hydroxyl and hydroxymethyl groups are introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan and pyrimidine rings can be reduced under hydrogenation conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) for converting hydroxyl groups to chlorides or tosylates.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or tosylated derivatives.
Scientific Research Applications
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Structural Analogues from Nucleoside Derivatives
Compound 16 ():
- Structure : Contains a fluorinated alkyl chain, triazole linkers, and a 5-methyl-2,4-dioxo-dihydropyrimidine base attached to a THF ring.
- Key Differences : The presence of a long heptadecafluoroundecanamido chain and acetylated sugar moieties distinguishes it from the target compound, which lacks fluorination and acetylation .
Compound 17 ():
- Structure: Features a non-acetylated sugar (tetrahydro-2H-pyran-2-yl) linked to a pyrimidinone via triazole.
- Key Similarity: Both compounds share the pyrimidinone core and hydroxyl-rich sugar-like regions. However, Compound 17’s pyranose ring contrasts with the THF ring in the target compound .
4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one ():
- Structure: A dichlorinated THF ring fused to a 4-aminopyrimidin-2-one.
- Key Contrast: The dichloro substitution and amino group on the pyrimidinone differentiate it from the target compound, which lacks halogens and has an unsubstituted pyrimidinone oxygen .
(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL ():
- Structure : A difluorinated THF ring coupled to a pyrrolopyrimidine base.
- Key Feature: The difluoro substitution and pyrrolo[2,3-d]pyrimidine system highlight its role as a fluorinated nucleoside analog, unlike the non-fluorinated target compound .
Pyrimidinone Derivatives with Fused Heterocycles
3-(5-Methylfuran-2-yl)-5-propyl-8-(3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one ():
- Structure: Combines a triazolopyrimidinone with a pyranose sugar.
- Key Comparison: While both compounds have hydroxylated carbohydrate-like moieties, the triazolo[4,3-a]pyrimidinone core and propyl substituent in Compound 15 diverge from the simpler furopyrimidinone system of the target .
4i and 4j ():
- Structure: Pyrimidinones fused with coumarin and tetrazole groups.
- Contrast : These compounds lack the THF ring and instead incorporate coumarin and tetrazole moieties, emphasizing their role as fluorescent probes or kinase inhibitors, unlike the nucleoside-like target compound .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
